molecular formula C16H18N2O2 B5840739 1-benzoyl-4-(2-furylmethyl)piperazine

1-benzoyl-4-(2-furylmethyl)piperazine

Cat. No.: B5840739
M. Wt: 270.33 g/mol
InChI Key: JIWPFQSVGHOSSG-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2-furylmethyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted at position 1 with a benzoyl group (aromatic carbonyl) and at position 4 with a 2-furylmethyl moiety. The benzoyl group contributes electron-withdrawing properties, while the furylmethyl substituent introduces aromatic heterocyclic character, influencing both chemical reactivity and biological interactions. This compound is synthesized via nucleophilic substitution or acylation reactions, often involving benzoyl chloride and furfuryl derivatives under controlled conditions .

Its structural complexity makes it a candidate for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science. The furan ring’s electron-rich nature and the benzoyl group’s planar geometry enable unique supramolecular interactions, which may affect crystallization behavior and solubility .

Properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(14-5-2-1-3-6-14)18-10-8-17(9-11-18)13-15-7-4-12-20-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWPFQSVGHOSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Serotonin/Dopamine Receptor Modulation

  • This compound: The furan moiety may enhance π-π stacking with aromatic residues in neurotransmitter receptors, while the benzoyl group could stabilize binding via dipole interactions.
  • 1-Benzoyl-4-(4-methoxyphenyl)piperazine : The methoxy group’s electron-donating effect reduces receptor affinity compared to the furan derivative, as observed in lower binding scores for serotonin transporters .

Anticancer Potential

  • 1-Benzoyl-4-(ethanesulfonyl)piperazine : The sulfonyl group enhances solubility, facilitating interaction with hydrophilic targets like sEH, a key enzyme in cancer progression. This compound inhibits sEH with IC50 values comparable to clinical candidates (e.g., EC5026) .
  • This compound: Limited direct data exist, but furan derivatives are known to intercalate DNA or inhibit topoisomerases, suggesting possible antiproliferative effects .

Physicochemical Properties

Property This compound 1-Benzoyl-4-(4-methoxyphenyl)piperazine 1-Benzoyl-4-(ethanesulfonyl)piperazine
LogP 2.8 (estimated) 2.5 1.2
Solubility (Water) Low (~0.1 mg/mL) Low (~0.05 mg/mL) Moderate (~5 mg/mL)
Hydrogen Bonding Weak (furan O, carbonyl) None (crystallographic data ) Strong (sulfonyl O)

Key Observations :

  • The ethanesulfonyl derivative’s higher solubility aligns with its sulfonyl group’s polarity, favoring aqueous environments .
  • The trifluoromethylbenzyl analog () exhibits superior metabolic stability due to fluorine’s resistance to oxidative degradation .

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